Target Identification & Validation: 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride
Target Identification & Validation: 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride
Executive Summary
The compound 2-(piperidin-4-yloxy)quinoxaline hydrochloride represents a "privileged scaffold" in medicinal chemistry, characterized by a bicyclic heteroaromatic quinoxaline core linked via an ether bridge to a basic piperidine moiety. While quinoxalines are historically associated with DNA intercalation and kinase inhibition, the specific introduction of a basic amine side chain via an oxygen linker structurally mimics the pharmacophore of known 5-HT3 receptor ligands (e.g., Quipazine, Granisetron).
This guide details the technical workflow for validating this compound’s primary biological target: the 5-HT3 Serotonin Receptor , a ligand-gated ion channel. It further outlines the protocols required to distinguish its activity as an agonist or antagonist and assesses potential off-target kinase interactions.
Pharmacophore Deconstruction & Target Hypothesis
To identify the biological target, we first analyze the structural motifs of the molecule. The 2-(piperidin-4-yloxy)quinoxaline scaffold aligns with the classic aromatic-linker-basic amine model required for 5-HT3 receptor binding.
| Structural Motif | Biological Function | Target Homology |
| Quinoxaline Ring | Lipophilic anchor; participates in | Mimics the indole of Serotonin or the quinoline of Quipazine. |
| Ether Linker (-O-) | Hydrogen bond acceptor; provides critical spacing (approx. 6-7 Å) between the aromatic center and the basic nitrogen. | Analogous to the ester/amide linkers in Tropisetron/Granisetron. |
| Piperidine Nitrogen | Protonated at physiological pH (pKa ~9-10); forms a salt bridge with a conserved Aspartate residue (Asp229) in the receptor. | Mimics the tropane nitrogen or terminal amine of 5-HT. |
Primary Hypothesis: The compound functions as a high-affinity ligand for the 5-HT3 receptor . Secondary Hypothesis: Due to the quinoxaline core, off-target inhibition of Tyrosine Kinases (e.g., VEGFR, PDGFR) is possible and must be profiled.
Experimental Workflow: Target Validation
The following flowchart illustrates the critical path from compound synthesis to confirmed target validation.
Figure 1: Step-by-step target deconvolution strategy ensuring rigorous validation of binding affinity and functional efficacy.
Protocol 1: Radioligand Binding Assay (Affinity)
To confirm direct interaction with the 5-HT3 receptor, a competition binding assay is the industry standard. This determines the affinity constant (
Methodology
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Source Tissue: Rat cerebral cortex membranes or HEK-293 cells stably expressing human 5-HT3A receptors.
-
Radioligand:
-GR65630 (highly selective antagonist, nM) or -Quipazine. -
Non-Specific Binding (NSB): Defined using
Ondansetron. -
Buffer System: 50 mM Tris-HCl, pH 7.4, containing 1 mM
.
Procedure
-
Incubate membrane homogenates (
protein) with 0.5 nM -GR65630 and varying concentrations of 2-(piperidin-4-yloxy)quinoxaline ( to M). -
Incubate for 60 minutes at 25°C to reach equilibrium.
-
Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding to filters).
-
Measure radioactivity via liquid scintillation counting.
Data Analysis
Calculate
Protocol 2: Functional Characterization (Mechanism)
Binding does not determine function. The compound could be an agonist (inducing nausea/emesis) or an antagonist (anti-emetic).
Assay: Whole-Cell Patch Clamp Electrophysiology
This is the definitive method to observe ion channel gating.
-
Setup: Whole-cell patch clamp on HEK-293 cells expressing h5-HT3A.
-
Voltage Clamp: Hold membrane potential at -60 mV.
-
Agonist Mode: Perfuse compound alone.
-
Result: If inward current is observed (rapid activation/desensitization), the compound is an Agonist .
-
-
Antagonist Mode: Co-apply compound with
Serotonin (5-HT).-
Result: If 5-HT induced current is reduced, the compound is an Antagonist .
-
Signaling Pathway Visualization
The following diagram details the mechanistic consequence of the compound binding to the 5-HT3 receptor.
Figure 2: Signal transduction pathway of the 5-HT3 receptor. If the compound acts as an antagonist, it interrupts the pathway at the "Conformational Change" step.
Selectivity & Off-Target Profiling
Quinoxaline derivatives are frequent "hit" scaffolds in kinase discovery. To ensure the biological effect is due to 5-HT3 modulation and not cytotoxicity or kinase inhibition, the following control table is essential.
| Target Class | Assay Type | Rationale for Exclusion |
| 5-HT3 Receptor | Radioligand Binding | Primary Target. Expected |
| 5-HT4 Receptor | cAMP Accumulation | Closely related GPCR; often cross-reacts with benzamide/quinoxaline ligands. |
| VEGFR2 / PDGFR | Kinase Activity (ADP-Glo) | Quinoxaline core is a known kinase hinge-binder. Must confirm |
| hERG Channel | Patch Clamp | Critical safety profiling. Basic amines can block hERG, causing QT prolongation. |
References
-
Rangasamy, V. et al. (2014). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists.[1][2] National Institutes of Health (PubMed).
-
Yamada, M. et al. (1998).[3] Structure-activity analysis of 5-HT3 receptor agonist action in the gut. Chemical & Pharmaceutical Bulletin.[3]
-
Sagara, A. et al. (2010). Discovery of a novel 5-HT3 antagonist/5-HT1A agonist quinazolinone derivative.[2] Journal of Medicinal Chemistry.
-
MySkinRecipes Chemical Database. (2024). 2-(piperidin-4-yloxy)quinoxaline hydrochloride: Product Specifications and Kinase Inhibitor Potential.[4]
-
Dehnavi, F. et al. (2024).[5] Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy.[6][7][8] RSC Advances.
Sources
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- 3. A new 5-HT3 receptor ligand. II. Structure-activity analysis of 5-HT3 receptor agonist action in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
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